
N-(4-methoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide
Descripción general
Descripción
N-(4-methoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide, also known as MI-773, is a small molecule inhibitor that has been studied for its potential as a cancer therapy.
Mecanismo De Acción
N-(4-methoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide binds to the hydrophobic pocket on the surface of MDM2, which is responsible for binding to p53. This binding prevents the MDM2-p53 interaction, leading to the stabilization and activation of p53. Activated p53 can induce cell cycle arrest, DNA repair, or apoptosis in cancer cells, depending on the cellular context.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide has been shown to induce apoptosis in various cancer cell lines, including acute myeloid leukemia, neuroblastoma, and breast cancer. In vivo studies have demonstrated that N-(4-methoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide can inhibit tumor growth and improve survival in mouse models of cancer. However, N-(4-methoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide may also have off-target effects on other proteins that interact with the MDM2 hydrophobic pocket, leading to potential toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide is a small molecule inhibitor that can be easily synthesized and administered in vitro and in vivo. Its mechanism of action is well-characterized, and it has shown promising results in preclinical studies. However, N-(4-methoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide may have limitations in terms of selectivity and toxicity, and further studies are needed to optimize its efficacy and safety.
Direcciones Futuras
For N-(4-methoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide research could include optimizing its pharmacokinetic properties, identifying biomarkers for patient selection, and developing combination therapies with other cancer drugs. Additionally, further studies could investigate the potential of N-(4-methoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide as a therapeutic agent for other diseases, such as neurodegenerative disorders.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide has been studied for its potential as a cancer therapy, specifically as a small molecule inhibitor of the MDM2-p53 interaction. The MDM2 protein is responsible for the degradation of the tumor suppressor protein p53, which is frequently mutated or inactivated in cancer cells. By inhibiting the MDM2-p53 interaction, N-(4-methoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide can potentially restore the function of p53 and induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-29-18-8-6-17(7-9-18)24-22(27)16-31-21-14-26(20-5-3-2-4-19(20)21)15-23(28)25-10-12-30-13-11-25/h2-9,14H,10-13,15-16H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNJREJLCWMMOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



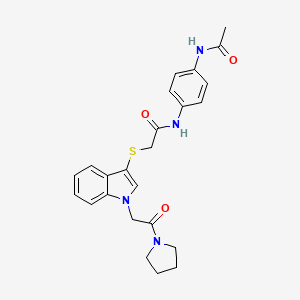
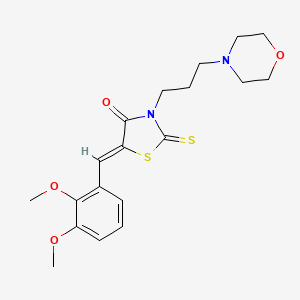
![1-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3H-benzo[f]chromen-3-one](/img/structure/B3292331.png)
![1'-(2-methylbenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one](/img/structure/B3292338.png)
![1'-(4-phenylbenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one](/img/structure/B3292344.png)
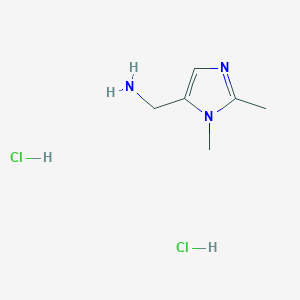
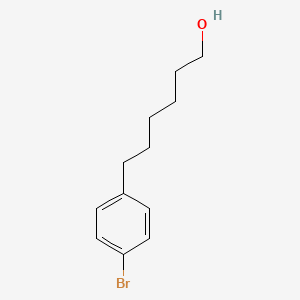
![3-{[2-(1H-indol-3-yl)-2-phenylethyl]sulfamoyl}benzoic acid](/img/structure/B3292379.png)
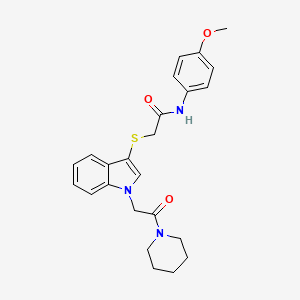
![N-(2,4-dimethoxyphenyl)-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B3292400.png)
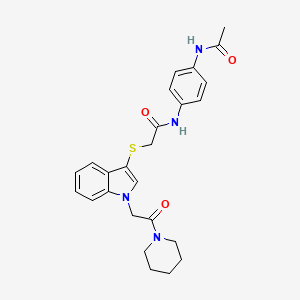
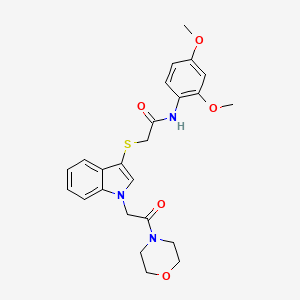
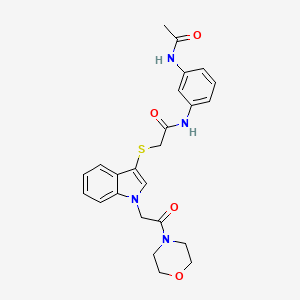
![N-(4-acetamidophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfanylacetamide](/img/structure/B3292418.png)